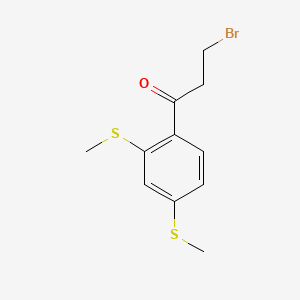
N-(2,4-dinitrophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dinitrophenyl)methanesulfonamide: is an organic compound characterized by the presence of a dinitrophenyl group attached to a methanesulfonamide moiety. This compound is notable for its applications in various chemical reactions and its utility in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dinitrophenyl)methanesulfonamide typically involves the reaction of 2,4-dinitrophenylamine with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,4-dinitrophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing nitro groups.
Reduction Reactions: The nitro groups can be reduced to amines under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methanesulfonamide moiety.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Reduction: The reduction of nitro groups yields corresponding amines.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Oxidation: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
Applications De Recherche Scientifique
Chemistry: N-(2,4-dinitrophenyl)methanesulfonamide is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives. It serves as a building block for more complex molecules.
Biology and Medicine: In biological research, this compound is used in the study of enzyme inhibition and protein interactions
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of N-(2,4-dinitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
- N-(2,4-dinitrophenyl)sulfonamide
- N-(2,4-dinitrophenyl)benzenesulfonamide
- N-(2,4-dinitrophenyl)ethanesulfonamide
Comparison: N-(2,4-dinitrophenyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical properties compared to other similar compounds. The methanesulfonamide moiety enhances its solubility and reactivity, making it more versatile in various chemical and biological applications .
Propriétés
Numéro CAS |
52960-15-3 |
|---|---|
Formule moléculaire |
C7H7N3O6S |
Poids moléculaire |
261.21 g/mol |
Nom IUPAC |
N-(2,4-dinitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7N3O6S/c1-17(15,16)8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3 |
Clé InChI |
CXMFPAXYFLFBHT-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


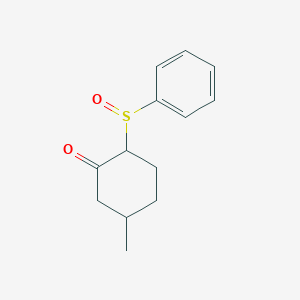
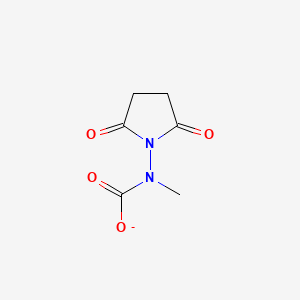
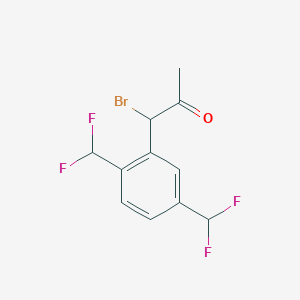

![(R)-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid](/img/structure/B14073179.png)
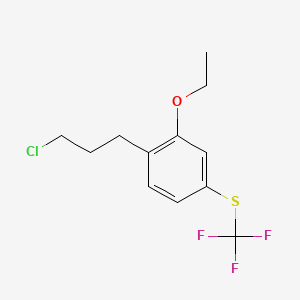
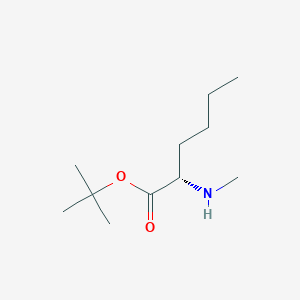
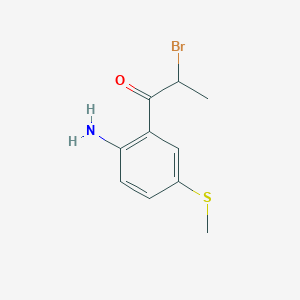
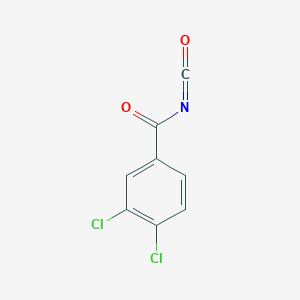
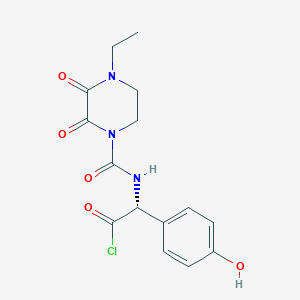

![1,3-Pyrrolidinedicarboxylic acid, 4-[(2-chloro-6,7-diMethoxy-4-quinazolinyl)aMino]-, 1-(1,1-diMethylethyl) 3-ethyl ester, (3R,4S)-rel-](/img/structure/B14073214.png)
![(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)
